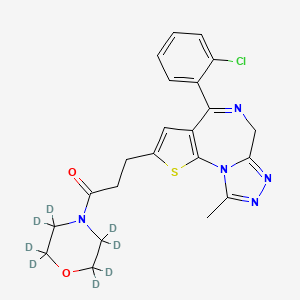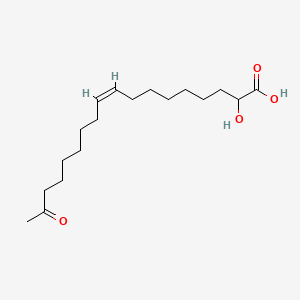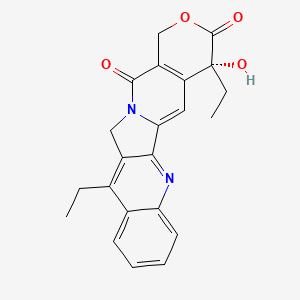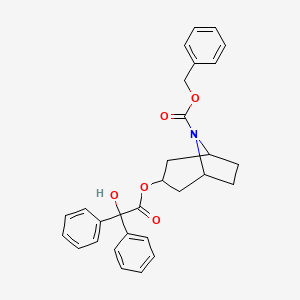![molecular formula C20H34ClNO2Si B564597 N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide CAS No. 342621-20-9](/img/structure/B564597.png)
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide” is a chemical compound with the CAS number 342621-20-9 . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C20H34ClNO2Si . Its molecular weight is 384.03 .Physical And Chemical Properties Analysis
This compound is a solid . It is soluble in Dichloromethane and Ethyl Acetate . It should be stored at -20° C . The density of this compound is 1.019g/cm3, and it has a boiling point of 458.643ºC at 760 mmHg .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is used in pharmaceutical testing as a high-quality reference standard. Its precise structure and properties make it ideal for developing new medications, particularly in the synthesis of complex drug molecules where specific functional groups are protected during the synthesis process .
Organic Synthesis
In organic chemistry, this compound serves as a reagent for various synthetic pathways. It’s particularly useful in reactions where the triisopropylsilyloxy group acts as a protective group for the phenol functionality, allowing for selective reactions at other sites of the molecule.
Material Science
Researchers utilize this compound in the field of material science to modify the surface properties of materials. The triisopropylsilyloxy group can be used to introduce hydrophobic characteristics to surfaces, which is beneficial in creating water-repellent coatings .
Analytical Chemistry
Due to its unique structure, this compound can be used as a calibration standard in chromatography and mass spectrometry. This helps in the accurate determination of the presence and quantity of similar compounds in various samples .
Chemical Biology
In chemical biology, this compound is employed to study protein interactions. The chlorophenyl moiety can be used to link biomolecules or as a probe to investigate biological pathways.
Catalysis
The compound finds application in catalysis, where it can be used to stabilize transition states or as a ligand in metal-catalyzed reactions. Its bulky triisopropylsilyloxy group can influence the steric environment around the catalytic site .
Environmental Science
In environmental science, this compound can be used to study degradation processes. Its stability under various conditions makes it a good candidate for understanding how similar compounds break down in the environment.
Nanotechnology
Lastly, in nanotechnology, the compound’s ability to form self-assembled monolayers on surfaces is of interest. This can be used to create nanoscale devices or coatings with specific properties .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-chloro-3-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34ClNO2Si/c1-13(2)25(14(3)4,15(5)6)24-18-12-16(10-11-17(18)21)22-19(23)20(7,8)9/h10-15H,1-9H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMTWGAOPDJDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)NC(=O)C(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675762 |
Source


|
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342621-20-9 |
Source


|
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)



![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)





